molecular formula C19H18SSn B14608380 (Methylsulfanyl)(triphenyl)stannane CAS No. 57879-96-6

(Methylsulfanyl)(triphenyl)stannane

Cat. No.: B14608380
CAS No.: 57879-96-6
M. Wt: 397.1 g/mol
InChI Key: BPXHOQLOLGNPBR-UHFFFAOYSA-M
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Description

(Methylsulfanyl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one methylsulfanyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This compound, in particular, is notable for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylsulfanyl)(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with methylsulfanyl lithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction is as follows:

Ph3SnCl+CH3SLiPh3SnSCH3+LiCl\text{Ph}_3\text{SnCl} + \text{CH}_3\text{S}Li \rightarrow \text{Ph}_3\text{SnS}\text{CH}_3 + \text{LiCl} Ph3​SnCl+CH3​SLi→Ph3​SnSCH3​+LiCl

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The reaction is typically carried out in inert atmospheres to prevent oxidation and contamination.

Chemical Reactions Analysis

Types of Reactions: (Methylsulfanyl)(triphenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the stannane to its corresponding hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tin hydrides.

    Substitution: Various substituted organotin compounds.

Mechanism of Action

The mechanism of action of (Methylsulfanyl)(triphenyl)stannane in chemical reactions typically involves the formation of a tin-carbon bond, which can then participate in further reactions. In the Stille coupling reaction, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Triphenyltin chloride: Similar structure but lacks the methylsulfanyl group.

    Tributyltin hydride: Another organotin compound used in radical reactions.

    Trimethylstannane: Contains three methyl groups instead of phenyl groups.

Uniqueness: (Methylsulfanyl)(triphenyl)stannane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

CAS No.

57879-96-6

Molecular Formula

C19H18SSn

Molecular Weight

397.1 g/mol

IUPAC Name

methylsulfanyl(triphenyl)stannane

InChI

InChI=1S/3C6H5.CH4S.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;2H,1H3;/q;;;;+1/p-1

InChI Key

BPXHOQLOLGNPBR-UHFFFAOYSA-M

Canonical SMILES

CS[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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